molecular formula C14H13ClN4O4 B7477958 [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate

[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate

Cat. No.: B7477958
M. Wt: 336.73 g/mol
InChI Key: INVWPKUUPXTJAV-UHFFFAOYSA-N
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Description

[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 3-aminopyrazine-2-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
  • [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyridine-2-carboxylate
  • [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrimidine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O4/c1-22-10-3-2-8(6-9(10)15)19-11(20)7-23-14(21)12-13(16)18-5-4-17-12/h2-6H,7H2,1H3,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVWPKUUPXTJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=NC=CN=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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